molecular formula C11H21NO3 B15239804 tert-Butyl 3-ethyl-3-hydroxypyrrolidine-1-carboxylate

tert-Butyl 3-ethyl-3-hydroxypyrrolidine-1-carboxylate

Cat. No.: B15239804
M. Wt: 215.29 g/mol
InChI Key: AAVZWCQFLWMTRB-UHFFFAOYSA-N
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Description

tert-Butyl 3-ethyl-3-hydroxypyrrolidine-1-carboxylate is a pyrrolidine-based heterocyclic compound featuring a tert-butyl carbamate group at the 1-position and both ethyl and hydroxyl substituents at the 3-position of the pyrrolidine ring. This compound is structurally related to intermediates used in pharmaceutical synthesis, particularly in the development of protease inhibitors and neuromodulators. The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enabling selective reactivity in multi-step syntheses. The 3-ethyl-3-hydroxyl substitution introduces steric and electronic effects that influence solubility, stability, and intermolecular interactions .

Properties

IUPAC Name

tert-butyl 3-ethyl-3-hydroxypyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-5-11(14)6-7-12(8-11)9(13)15-10(2,3)4/h14H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAVZWCQFLWMTRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCN(C1)C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-ethyl-3-hydroxypyrrolidine-1-carboxylate typically involves the reaction of 3-ethyl-3-hydroxypyrrolidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-ethyl-3-hydroxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, Dess-Martin periodinane

    Reduction: LiAlH4

    Substitution: TsCl, triethylamine

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 3-ethyl-3-hydroxypyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit interesting biological activities, making it a useful tool in drug discovery and development .

Medicine

In medicine, this compound and its derivatives may be explored for their potential therapeutic effects. Research into their pharmacological properties could lead to the development of new medications .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of tert-Butyl 3-ethyl-3-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl group can participate in hydrogen bonding, while the ester group can undergo hydrolysis under certain conditions. These interactions can influence the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
tert-Butyl 3-ethyl-3-hydroxypyrrolidine-1-carboxylate (Target) 3-ethyl, 3-hydroxy C₁₁H₂₁NO₃ 215.29* Balanced lipophilicity; potential for hydrogen bonding
tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate 3-methyl, 3-hydroxy C₁₀H₁₉NO₃ 201.26 Compact substituent; higher polarity
tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate 3-hydroxymethyl C₁₀H₁₉NO₃ 201.26 Increased hydrophilicity; versatile for conjugation
tert-Butyl 3-phenylpyrrolidine-1-carboxylate 3-phenyl C₁₅H₂₁NO₂ 247.33 Enhanced hydrophobicity; aromatic interactions
tert-Butyl 3-formylpyrrolidine-1-carboxylate 3-formyl C₁₀H₁₇NO₃ 199.25 Electrophilic formyl group; reactive in nucleophilic additions
(R)-tert-Butyl 3-aminopyrrolidine-1-carboxylate 3-amino C₉H₁₈N₂O₂ 186.25 Basic amine; suitable for acylation or alkylation
tert-Butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate 3-(1-hydroxyethyl) C₁₁H₂₁NO₃ 215.29 Branched hydroxyl group; stereochemical complexity

*Calculated based on structural similarity to and .

Detailed Research Findings and Comparative Analysis

Steric and Electronic Effects

  • Ethyl vs.
  • Hydroxyl Positioning : The 3-hydroxyethyl analog () introduces a secondary hydroxyl group, which may improve water solubility but reduce metabolic stability compared to the target’s tertiary hydroxyl .

Physicochemical Properties

  • Solubility : The hydroxymethyl derivative () exhibits higher aqueous solubility (>50 mg/mL) due to polar substituents, while the phenyl analog () is lipid-soluble (<1 mg/mL) .
  • Crystallinity : Hydroxyl-containing analogs (e.g., ) often form stable crystals, as evidenced by widespread use of SHELX software for their structural determination .

Biological Activity

Tert-Butyl 3-ethyl-3-hydroxypyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

This compound possesses a pyrrolidine ring structure with a hydroxyl group and a tert-butyl ester functional group. The stereochemistry of the compound plays a crucial role in its biological interactions and efficacy.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through hydrogen bonding and hydrophobic interactions. The hydroxyl group can participate in hydrogen bonding with proteins or nucleic acids, influencing their conformation and activity . Additionally, the compound may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound against various viral pathogens. For instance, in research focusing on SARS-CoV-2, derivatives of this compound demonstrated promising antiviral activity with effective concentrations (EC50) in the low micromolar range . The compound's structure allows it to inhibit viral replication by interfering with viral proteins or cellular pathways essential for viral life cycles.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In one study, the cytotoxic concentration (CC50) was determined using VeroE6 cells, indicating that while some derivatives exhibited effective antiviral properties, they also presented notable cytotoxicity at higher concentrations . This highlights the need for careful optimization of dosage in therapeutic applications.

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of this compound typically involves straightforward organic reactions, allowing for modifications that enhance its biological profile. Structure-activity relationship (SAR) studies have indicated that variations in substituents on the pyrrolidine ring can significantly affect both potency and selectivity against target pathogens .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntiviralEffective against SARS-CoV-2
CytotoxicityCC50 values indicating potential toxicity
Binding InteractionsForms stable complexes with proteins

Q & A

Q. What are the optimal synthetic routes for tert-Butyl 3-ethyl-3-hydroxypyrrolidine-1-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclization of nitrogen-containing precursors. For example, nitrogen-containing acetals or ketals are used as starting materials under acidic or basic conditions. Key steps include:
  • Cyclization : Intramolecular nucleophilic attack to form the pyrrolidine ring .
  • Protection/Deprotection : Use of tert-butyl chloroformate to protect amines, followed by deprotection under acidic conditions (e.g., TFA) .
  • Reagent Optimization : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) for selective reductions, with yields improved by controlling temperature (−78°C to room temperature) .
    Table 1 : Example reaction conditions for key steps:
StepReagents/ConditionsYield (%)Reference
CyclizationAcOH, 80°C, 12h65–75
tert-Butyl Protectiontert-Butyl chloroformate, Et₃N, DCM, 0°C85–90

Q. How can spectroscopic techniques (NMR, IR, MS) be used to characterize this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify the tert-butyl group (δ ~1.4 ppm for 9H singlet in ¹H; δ ~28 ppm for quaternary carbon in ¹³C) and hydroxyl proton (broad peak at δ ~3.5 ppm). Stereochemistry is confirmed via coupling constants (e.g., axial vs. equatorial substituents) .
  • IR Spectroscopy : Detect carbonyl (C=O stretch at ~1700 cm⁻¹) and hydroxyl (O–H stretch at ~3400 cm⁻¹) groups .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of tert-butyl group: [M−C₄H₉]⁺) .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :
  • Storage : Inert atmosphere (N₂/Ar), −20°C, desiccated to prevent hydrolysis .
  • PPE : Gloves (nitrile), lab coat, and safety goggles. Use fume hoods to avoid inhalation of vapors .
  • Spill Management : Neutralize with sodium bicarbonate, absorb with inert material (vermiculite), and dispose as hazardous waste .

Advanced Research Questions

Q. How does the stereochemistry of the 3-ethyl-3-hydroxypyrrolidine moiety influence biological activity in drug discovery?

  • Methodological Answer :
  • Enantiomer Separation : Chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol mobile phase resolves enantiomers. Biological assays (e.g., enzyme inhibition) compare activity .
  • Conformational Analysis : Low-temperature NMR (e.g., 200 K in CDCl₃) and DFT calculations (B3LYP/6-31G*) determine axial/equatorial preferences. Solvent polarity stabilizes equatorial conformers .
    Table 2 : Example enantiomer activity
EnantiomerIC₅₀ (μM)Target ProteinReference
(R,R)0.12Kinase X
(S,S)3.8Kinase X

Q. What strategies mitigate competing side reactions (e.g., oxidation, epimerization) during functionalization of the pyrrolidine ring?

  • Methodological Answer :
  • Oxidation Control : Use mild oxidants (e.g., Dess-Martin periodinane) instead of CrO₃ to avoid over-oxidation .
  • Epimerization Prevention : Low-temperature reactions (−40°C) and non-polar solvents (toluene) stabilize stereocenters .
  • Catalytic Optimization : Palladium catalysts (e.g., Pd(OAc)₂) with ligands (XPhos) enhance cross-coupling selectivity .

Q. How can computational methods (e.g., MD simulations, QSAR) predict the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) using AMBER or GROMACS to predict metabolic stability .
  • QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors to correlate with bioavailability .
    Table 3 : Predicted vs. experimental ADME properties:
PropertyPredictedExperimentalReference
logP2.12.3
Half-life (hr)4.75.2

Q. What crystallographic techniques resolve structural ambiguities in tert-butyl-protected intermediates?

  • Methodological Answer :
  • X-ray Crystallography : Use SHELXL for refinement. Data collection at 100 K with synchrotron radiation (λ = 0.710–0.980 Å) improves resolution. Hydrogen bonding networks validate hydroxyl and tert-butyl positions .
  • Twinned Data Handling : SHELXD for structure solution of twinned crystals, with HKL-2000 for data integration .

Contradictions & Validation

  • Stereochemical Stability : and highlight solvent-dependent conformational equilibria, requiring experimental validation via VT-NMR.
  • Oxidation Pathways : BenchChem (excluded) cites CrO₃, but recommends Dess-Martin for selectivity.

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